molecular formula C9H16N2O2S2 B083556 Morpholin-4-yl morpholine-4-carbodithioate CAS No. 13752-51-7

Morpholin-4-yl morpholine-4-carbodithioate

Cat. No. B083556
CAS RN: 13752-51-7
M. Wt: 248.4 g/mol
InChI Key: HOEFWOBLOGZQIQ-UHFFFAOYSA-N
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Description

Morpholin-4-yl morpholine-4-carbodithioate has been studied for its unique chemical structure and properties, leading to the development of various metal complexes and its utility in analytical chemistry and material science.

Synthesis Analysis

The synthesis of Morpholin-4-yl morpholine-4-carbodithioate and its complexes has been achieved through various methods. For instance, complexes with metals such as titanium(IV), vanadium(IV), and others have been prepared and characterized by magnetic and spectroscopic techniques (Aravamùdan, Brown, & Venkappayya, 1971). Additionally, a novel method for the one-pot synthesis of symmetric diaryl disulfides derivatives using Morpholin-4-yl morpholine-4-carbodithioate has been described, highlighting its utility as a sulfur source (Soleiman‐Beigi & Arzehgar, 2015).

Molecular Structure Analysis

The molecular structure of Morpholin-4-yl morpholine-4-carbodithioate complexes has been elucidated through X-ray crystallography and other spectroscopic methods. These studies reveal the coordination modes and geometry around metal centers, providing insights into the ligand's behavior in complex formation (Mafud, 2012).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, forming complexes with various metals. These complexes have been studied for their magnetic, spectroscopic, and structural properties, offering valuable information on the ligand's coordination chemistry (Gautam, Bansal, & Puri, 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, have been analyzed through crystallographic studies and thermal analysis. For example, the potassium salt of Morpholin-4-yl morpholine-4-carbodithioate forms a monohydrate with a chair conformation of the morpholine ring, indicating its stable physical nature (Mafud, 2012).

Scientific Research Applications

Gene Function Inhibition

Morpholino oligos, which include structures related to morpholin-4-yl compounds, have been extensively studied for their ability to inhibit gene function across a range of model organisms. These studies have demonstrated that morpholinos provide a simple and rapid method for gene function analysis, highlighting their utility in developmental biology and genetic research. The specificity and efficiency of morpholinos in targeting maternal and zygotic gene functions make them invaluable tools in understanding gene expression and regulation (Heasman, 2002).

Pharmacological Profiling

The morpholine core, a component of morpholin-4-yl morpholine-4-carbodithioate, is prevalent in various organic compounds with diverse pharmacological activities. Recent research has focused on exploring the morpholine moiety for its broad spectrum of pharmacological profiles. This includes the development of new methodologies for synthesizing morpholine derivatives, which have shown potent activities across a range of biological applications, from antidepressants to antitumor agents. The exploration of morpholine and its derivatives underscores their significance in medicinal chemistry and drug discovery (Asif & Imran, 2019).

Synthesis of Biologically Active Compounds

In addition to its pharmacological applications, the morpholine ring structure is integral in the synthesis of biologically active compounds. Research has focused on the development of synthetic strategies for creating morpholine derivatives, highlighting their relevance in producing compounds with potential therapeutic applications. These efforts reflect the ongoing interest in morpholine as a versatile building block in organic chemistry, contributing to the discovery and development of new drugs and therapeutics (Mohammed et al., 2015).

Safety And Hazards

Morpholin-4-yl morpholine-4-carbodithioate should be handled with care. Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

morpholin-4-yl morpholine-4-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S2/c14-9(10-1-5-12-6-2-10)15-11-3-7-13-8-4-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEFWOBLOGZQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021095
Record name 4-((Morpholinothio)thioxomethyl)morpholine
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Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Pellets or Large Crystals
Record name 4-Morpholinecarbodithioic acid, 4-morpholinyl ester
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Product Name

Morpholin-4-yl morpholine-4-carbodithioate

CAS RN

13752-51-7
Record name OTOS
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Record name N-Oxydiethylenethiocarbamoyl-N-oxydiethylene sulfenamide
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Record name 4-Morpholinecarbodithioic acid, 4-morpholinyl ester
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Record name 4-((Morpholinothio)thioxomethyl)morpholine
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Record name 4-[(morpholinothio)thioxomethyl]morpholine
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Record name 4-[(Morpholinothio)thiocarbonyl]morpholine
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Synthesis routes and methods I

Procedure details

N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide was prepared by reacting about 0.2 mole of morpholine and about 0.2 mole of N-chloromorpholine chloride with 0.2 mole of carbon disulfide in the presence of about 0.2 mole of NaOH and in a medium of water and chloroform. 34.8 grams (0.4 mole) of morpholine was added to 50 milliliters of chloroform and the solution cooled to 0° C. 110 grams of a solution of NaOCl at 13% by weight in water (0.2 mole) was added and the mixture stirred for 10 minutes at a temperature of about 10° C. 15.2 grams (0.2 mole) of carbon disulfide was then added and the mix stirred for 10 minutes at 10°±5° C. The mixture became thick and an additional 50 milliliters of chloroform was added. After 15 minutes of stirring, the mixture was allowed to settle and the non-aqueous phase was separated out. The chloroform was evaporated off under reduced pressure. The pale yellow crystals obtained were slurried in methanol, filtered out and dried. The yield of compound was 45.2 grams, 92% by weight of theoretical. The compound was identified by its IR spectrum, and it had a melting point of 128°-134° C.
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Synthesis routes and methods II

Procedure details

In this example, a methylene chloride solution of N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide was prepared by reacting morpholine, dissolved in methylene chloride, sequentially with a NaOCl bleach solution and carbon disulfide in the manner described in U.S. Pat. No. 3,985,743. At the end of the reaction the methylene chloride organic phase was separated from the water phase. The methylene chloride solution was diluted with methylene chloride to a total solids content of 12 percent. 100 volumes of this organic solution containing the N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide was stirred with 100 volumes of hydrochloric acid having a normality of 0.06 N, the HCl being used in amount of 5.8 milliequivalents of acid based on 15.7 grams of solids. The aqueous acid and organic solutions were stirred together for about 15 minutes to a pH of the mixture of 2.7. The acid phase was separated from the organic solution by transferring the mixture to a separating vessel settling the layers, and decanting. The organic solution was then washed twice with 100 volumes of distilled water and separated from the water. The methylene chloride was then flashed off and the dried N-oxydiethylenecarbamyl-N'-oxydiethylenesulfenamide collected. The melting point of the N-oxydiethylenecarbamyl-N'-oxydiethylenesulfenamide was found to be 134.8° C. A sample of N-oxydiethylenecarbamyl-N'-oxydiethylenesulfenamide was aged in an air over at 100° C. for 60 minutes to test for stability. The melting point after aging was determined and found to be 133.0° C., for a ΔT of 1.8, this sample being very stable. When a control run was made without the acid wash, using only water washes, the unaged melting point was found to be 134.4° C. and the aged melting point was found to be 128.4° , for a ΔT of 6.0, which represents a very unstable product with unsatisfactory storage stability and product activity.
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